2H-1,4-Benzoxazin-3(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one has been explored through various methods. An efficient one-pot cascade synthesis utilizes copper-catalyzed coupling of o-halophenols and 2-halo-amides, offering a novel approach to create a variety of 2H-1,4-Benzoxazin-3(4H)-ones with good to excellent yields (Chen, Shen, & Bao, 2009). Additionally, a simple and effective method involving the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid has been described, compatible with various functional groups (Ramesh, Raju, Kavala, Kuo, & Yao, 2011).
Molecular Structure Analysis
The molecular structure of 2H-1,4-Benzoxazin-3(4H)-one derivatives has been analyzed through various studies. These analyses provide insights into the electronic and steric effects influencing the reactivity and stability of the benzoxazinone moiety. Structural studies have paved the way for the design of novel benzoxazinone derivatives with enhanced biological activities.
Chemical Reactions and Properties
2H-1,4-Benzoxazin-3(4H)-ones participate in a wide range of chemical reactions, serving as key intermediates in the synthesis of biologically active compounds. Their reactivity has been harnessed in the development of new methodologies for constructing complex molecular architectures. For instance, the electrochemical C-H amination of phenoxy acetates presents a sustainable approach to access these heterocycles, demonstrating the versatility and potential of 2H-1,4-Benzoxazin-3(4H)-ones in synthetic chemistry (Wesenberg, Herold, Shimizu, Yoshida, & Waldvogel, 2017).
Scientific Research Applications
Bioactivity and Ecological Role
2H-1,4-Benzoxazin-3(4H)-one compounds have been extensively studied for their diverse bioactivities. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them highly significant in the agricultural sector. The potential application of these compounds as natural herbicide models is of particular interest. Furthermore, their role in the ecological behavior of benzoxazinone-producing plants, specifically in chemical defense mechanisms, is gaining attention. Advances in analytical methodologies have further facilitated the study of these compounds, including their ecotoxicologic effects, toxicity on target and non-target organisms, and degradation kinetics (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Allelochemicals in Gramineae
Compounds with the 2H-1,4-Benzoxazin-3(4H)-one skeleton, isolated from plants in the Poaceae family, display significant biological properties. These properties include phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal activities. The abundance of these compounds, along with related compounds involved in their metabolism, detoxification, and degradation, highlights their potential utility in agronomy. The paper reviews methods for their synthetic obtention, degradation, and phytotoxicity experiments, showcasing their potential agronomic utility (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Pharmaceutical Development
The versatility and relative chemical simplicity of benzoxazinones make them promising sources of bioactive compounds for pharmaceutical development. Benzoxazinones and their derivatives have been employed in the development of pharmaceuticals, further emphasizing the broad scope of applications for these compounds (Macias et al., 2009).
Synthesis Methodologies
Efficient synthesis methodologies for 2H-1,4-Benzoxazin-3(4H)-one compounds are crucial for their practical application. One notable approach is the one-pot cascade synthesis through copper-catalyzed coupling of o-halophenols and 2-halo-amides, enabling the synthesis of various 2H-1,4-Benzoxazin-3(4H)-ones with good to excellent yields (Chen, Shen, & Bao, 2009).
Safety And Hazards
The safety information for 2H-1,4-Benzoxazin-3(4H)-one includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .
Future Directions
Benzoxazinoids, including 2H-1,4-Benzoxazin-3(4H)-one, are regarded as general defense metabolites in plants, being associated with a wide spectrum of direct antifeedant, insecticidal, antimicrobial, and allelopathic activities . Future research could focus on further understanding their modes of action and exploring their potential applications in agriculture and medicine .
properties
IUPAC Name |
4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCGFTXRXYMJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203118 | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,4-Benzoxazin-3(4H)-one | |
CAS RN |
5466-88-6 | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5466-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-1,4-BENZOXAZIN-3(4H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0QAF5G662 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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